![molecular formula C15H24N4O2 B3130772 tert-Butyl 1-(5-aminopyridin-2-yl)piperidin-4-ylcarbamate CAS No. 344567-02-8](/img/structure/B3130772.png)
tert-Butyl 1-(5-aminopyridin-2-yl)piperidin-4-ylcarbamate
Overview
Description
tert-Butyl 1-(5-aminopyridin-2-yl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C15H25N3O2. It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(5-aminopyridin-2-yl)piperidin-4-ylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(5-aminopyridin-2-yl)piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-(5-aminopyridin-2-yl)piperidin-4-ylcarbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 1-(5-aminopyridin-2-yl)piperidin-4-ylcarbamate is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and as a reagent in various organic reactions .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(5-aminopyridin-2-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate
- tert-Butyl (5-aminopyridin-2-yl)carbamate
- tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
- tert-Butyl N-(piperidin-4-yl)carbamate
Uniqueness: tert-Butyl 1-(5-aminopyridin-2-yl)piperidin-4-ylcarbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[1-(5-aminopyridin-2-yl)piperidin-4-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-12-6-8-19(9-7-12)13-5-4-11(16)10-17-13/h4-5,10,12H,6-9,16H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPDLOXDPHPNSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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